8-Oxaspiro[4.5]dec-2-ene-7,9-dione
Beschreibung
8-Oxaspiro[4.5]dec-2-ene-7,9-dione is a bicyclic compound featuring a spiro carbon connecting a cyclopentane ring and an oxygen-containing six-membered ring. Key properties include a molecular formula of C₉H₁₀O₃, a melting point of 65–68°C, and a calculated LogP of 1.41, indicating moderate hydrophobicity . The compound’s spirocyclic framework and oxygen-rich structure make it a candidate for studying hydrogen bonding, π-π interactions, and bioactivity .
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
8-oxaspiro[4.5]dec-2-ene-7,9-dione |
InChI |
InChI=1S/C9H10O3/c10-7-5-9(3-1-2-4-9)6-8(11)12-7/h1-2H,3-6H2 |
InChI-Schlüssel |
BDEHDEPCIJXKTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC12CC(=O)OC(=O)C2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in Oxaspirocyclic Diones
Several derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione have been synthesized, differing in substituents at the spiro carbon:
- Compound 1: 8-(4-Dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- Compound 2 : 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
| Property | Compound 1 | Compound 2 |
|---|---|---|
| Substituent | Dimethylamino group | Hydroxy group |
| Crystal System | Monoclinic (P2₁/c) | Monoclinic (P2₁/c) |
| Hydrogen Bonding | C–H···π interaction | O–H···O intermolecular bond |
| Bioactivity | Antimicrobial potential (inferred) | Antitumor potential (inferred) |
The dimethylamino group in Compound 1 facilitates C–H···π interactions, while the hydroxy group in Compound 2 enables stronger O–H···O hydrogen bonding, impacting solubility and crystallinity .
Structural Isomers and Heteroatom Replacements
- 6,10-Dioxaspiro[4.5]decane-7,9-dione (CAS 58093-05-3): Lacks the dec-2-ene double bond, with molecular formula C₈H₁₀O₄.
- 8-Azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4) : Replaces one oxygen with nitrogen, altering electronic properties. This compound is classified as hazardous (H301: toxic if swallowed) due to increased bioavailability .
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione : Bulky tert-butyl groups enhance steric hindrance, reducing interaction with biological targets but improving thermal stability .
Physicochemical Properties
*Estimated LogP using computational tools.
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The most industrially viable method involves direct condensation of 1,1-pentamethylene oxalic acid (93.1 g, 0.5 mol) with urea (42.0 g, 0.7 mol) at 150–200°C for 0.5–2 hours. This exothermic reaction proceeds via nucleophilic attack of urea’s amine group on the oxalic acid’s carbonyl, followed by intramolecular cyclization to form the spiro structure. Key advantages include:
-
Cost efficiency : Urea is inexpensive and readily available.
-
Simplified purification : Crude product recrystallization with 30–60% ethanol and activated charcoal yields 80.1–89.5% pure compound.
-
Scalability : Minimal equipment requirements (e.g., no inert atmosphere) suit large-scale production.
Table 1 : Reaction Conditions and Yields for Urea-Based Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 150–200°C | 170°C |
| Molar Ratio (Acid:Urea) | 1:1.1–1:1.6 | 1:1.4 |
| Reaction Time | 0.5–2 hours | 1 hour |
| Yield | 80.1–89.5% | 89.5% |
Limitations and Mitigations
While avoiding corrosive acetic anhydride (unlike prior methods), excessive urea (>1.6 equiv) induces side reactions, reducing yield. Ethanol recrystallization eliminates residual urea but requires precise temperature control to prevent premature crystallization.
Ketoester and Diester Condensation Routes
Oxime Formation and Cyclization
Ketoester 8 (4-acetyl-4-tetrahydropyran carbamic acid ethyl ester) reacts with hydroxylamine hydrochloride in 10% sodium acetate at 90–95°C, forming an oxime intermediate (14 ). Subsequent heating to 180–200°C induces cyclodehydration, yielding 15 (3-aza-4-methyl-2,8-dioxaspiro[4.5]dec-3-en-1-one) with near-quantitative efficiency.
Key Reaction :
Hydrazine Derivatives and Barbituric Analogues
Condensing ketoester 8 with ketohydrazine or phenylhydrazine hydrochloride yields spiro-hydrazones 16 and 17 (71–90% yield). Similarly, diester 11 reacts with thiocarbamate under sodium ethoxide to form barbituric acid derivatives (18–21 ), demonstrating the scaffold’s versatility.
Table 2 : Condensation Products from Ketoester and Diester Pathways
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Ketoester 8 | Hydroxylamine HCl | Oxime 14 → Cyclized 15 | 90% |
| Ketoester 8 | Phenylhydrazine HCl | 2,3-Diaza-4-methyl-8-oxa-2-phenyl | 90% |
| Diester 11 | Thiocarbamate | 2,4-Diaza-9-oxa-3-thioxo | 85% |
Diacid-to-Anhydride Conversion via Acetic Anhydride
Synthesis of 3-Cyclopentene-1,1-di-(methylcarboxylic acid)
A four-step homologation of diethyl 3-cyclopentene-1,1-dicarboxylate (IVa ) produces diacid IVe (61% yield). Refluxing IVe in excess acetic anhydride for 15 hours forms the anhydride IVf (8-oxaspiro[4.5]dec-2-ene-7,9-dione).
Mechanistic Insight :
Acetic anhydride acts as both solvent and dehydrating agent, facilitating intramolecular esterification:
Industrial Considerations
This method’s reliance on acetic anhydride raises corrosivity concerns, necessitating corrosion-resistant reactors. However, it achieves high purity (>95%) without recrystallization, favoring small-scale pharmaceutical synthesis.
Comparative Analysis of Synthetic Methods
Table 3 : Method Comparison for this compound Synthesis
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Urea Cyclization | 89.5% | Low | High | 80–89.5% |
| Ketoester Route | 90% | Moderate | Moderate | >90% |
| Diacid Anhydride | 95% | High | Low | >95% |
-
Urea cyclization excels in cost and scalability but requires post-synthesis purification.
-
Ketoester routes offer high yields and structural versatility but involve multi-step protocols.
-
Diacid anhydride conversion delivers premium purity at the expense of reagent cost and equipment demands.
Physicochemical Characterization
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 8-Oxaspiro[4.5]dec-2-ene-7,9-dione and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For spirocyclic derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related compounds like 6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., nitrogen). Use chemical-resistant gloves (nitrile or neoprene) and protective eyewear during handling. Avoid dust formation to prevent inhalation risks. Waste must comply with biohazard disposal protocols via certified agencies .
Q. What synthetic routes are effective for spirocyclic derivatives of this compound?
- Methodological Answer : Cyclocondensation reactions with ketones or aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) yield spirocyclic lactones. For example, 7,9-diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones are synthesized via one-pot reactions of aryl aldehydes and cyclic diketones, achieving >90% yields in some cases .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in anticancer research?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 7- and 9-positions increases electrophilicity, improving binding to cellular targets. Derivatives like 7,9-diaryl-trioxaspiro compounds show IC50 values <1 µM against leukemia cell lines by inhibiting histone deacetylases (HDACs) .
Q. What strategies resolve contradictions in molecular weight data for spirocyclic derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- Theoretical Calculation : Use software (e.g., Gaussian) to compute exact mass (e.g., C17H24O3: 276.3707 g/mol ).
- Experimental Verification : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) confirm deviations <0.01%. Discrepancies >1% suggest impurities or hydration .
Q. How does the spirocyclic framework influence photostability under UV exposure?
- Methodological Answer : The rigid spiro structure reduces conformational flexibility, mitigating UV-induced degradation. Accelerated stability studies (ICH Q1B guidelines) show <5% degradation after 48 hours under 365 nm UV light for tert-butyl-substituted derivatives. HPLC-MS monitors degradation products like ring-opened ketones .
Critical Analysis of Contradictions
- Molecular Weight Discrepancies : Commercial sources report 276.4 g/mol for 7,9-Di-tert-butyl derivatives , while NIST data show 276.3707 g/mol . HRMS and isotopic pattern analysis resolve such conflicts.
- Bioactivity Variability : Substituent positioning (para vs. meta) on aryl groups alters HDAC binding affinity by >10-fold. Computational docking (AutoDock Vina) identifies steric clashes in meta-substituted analogs .
Safety and Compliance
- Regulatory Status : Classified as WGK 3 (Germany) for aquatic toxicity. Non-hazardous per DOT regulations but requires MSDS documentation for lab use .
- Emergency Protocols : For spills, use absorbent pads and 10% NaOH solution for neutralization. Respiratory protection (NIOSH-approved N95) is mandatory during aerosol-generating procedures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
